molecular formula C11H16N2 B13876373 1-ethyl-3,4-dihydro-2H-quinolin-4-amine

1-ethyl-3,4-dihydro-2H-quinolin-4-amine

Cat. No.: B13876373
M. Wt: 176.26 g/mol
InChI Key: DAPOGWRBGOPUFG-UHFFFAOYSA-N
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Description

1-ethyl-3,4-dihydro-2H-quinolin-4-amine is a tetrahydroquinoline derivative of high interest in medicinal chemistry and organic synthesis. Tetrahydroquinoline scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . This specific amine-functionalized core serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of compounds with potential central nervous system (CNS) activity, as similar structures have been investigated as agonists for receptors like 5-HT 1A . The amine group at the 4-position provides a key handle for further chemical modification, allowing researchers to create amide bonds, undergo reductive amination, or incorporate the structure into larger molecular frameworks through reactions such as sequential Heck and oxidative amination . As a secondary amine, it can also act as a ligand in metal-catalyzed reactions or be used to generate compound libraries for high-throughput screening. This product is intended for research applications in organic synthesis and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C11H16N2/c1-2-13-8-7-10(12)9-5-3-4-6-11(9)13/h3-6,10H,2,7-8,12H2,1H3

InChI Key

DAPOGWRBGOPUFG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1-Ethyl-3,4-dihydro-2H-quinolin-4-amine

The synthesis of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine typically involves:

  • Alkylation at the nitrogen atom (N1-position) of quinoline or dihydroquinoline precursors to introduce the ethyl group.
  • Introduction or transformation of the amino group at the 4-position, often via nucleophilic substitution or reductive amination.
  • Control of the oxidation state to maintain the 3,4-dihydroquinoline structure rather than full aromatization.

Alkylation of Quinoline Nitrogen (N1) to Introduce the Ethyl Group

According to Zięba and Suwińska (2008), alkylation of 4-aminoquinolinium salts at the nitrogen atom can be efficiently achieved using alkyl halides such as ethyl bromide. This method yields 1-ethyl derivatives with high regioselectivity and good yields. The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the alkyl halide, forming the 1-ethyl-4-aminoquinolinium salts, which can be further transformed.

Starting Material Alkylating Agent Product Yield (%)
4-(Phenylamino)quinolinium salt (N-H) Ethyl bromide 1-Ethyl-4-(phenylamino)quinolinium salt 62-74

(Table adapted from Zięba et al., 2008)

This step is crucial for obtaining the 1-ethyl substitution pattern on the quinoline ring.

Introduction of the 4-Amino Group

The amino group at the 4-position can be introduced or modified by several methods:

  • Direct amination : Reaction of 4-chloroquinoline derivatives with amines under nucleophilic aromatic substitution conditions.
  • Reduction of 4-oxoquinoline derivatives : Reduction of 4-oxo groups to 4-amino groups via reductive amination or hydrazide intermediates.
  • Use of hydrazide and azide coupling methods : As per the synthesis of N-alkyl quinoline derivatives, hydrazides can be converted to amines via azide intermediates under mild conditions, providing high yields with simple workup and low temperature (around −5 °C).

For example, in a related quinoline system, hydrazide intermediates reacted with sodium nitrite at low temperature to generate azides, which then reacted with amines to afford N-alkyl quinoline amides in 63–81% yields. This approach offers advantages such as mild conditions and high efficiency.

Reduction and Control of the Dihydroquinoline Core

Maintaining the 3,4-dihydroquinoline structure requires selective reduction methods:

  • Catalytic hydrogenation : Attempts to reduce quinoline derivatives to tetrahydroquinolines or dihydroquinolines using palladium on charcoal often result in mixtures, indicating the need for careful control of conditions.
  • Use of lithium aluminum hydride (LAH) : Heating quinoline derivatives with LAH at reflux can reduce the ring but may lead to complex mixtures without selectivity.
  • Protection strategies : Protecting the nitrogen atom during Grignard or nucleophilic addition reactions can stabilize intermediates and improve yields of dihydroquinoline derivatives.

These methods underline the challenges in selectively preparing 3,4-dihydroquinoline derivatives without over-reduction or oxidation.

Representative Synthetic Scheme for 1-Ethyl-3,4-dihydro-2H-quinolin-4-amine

Based on the literature, a plausible synthetic route is:

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
N-Alkylation with ethyl bromide Ethyl bromide, base (e.g., DABCO) High regioselectivity, moderate to good yield Requires handling of alkyl halides 62-74
Hydrazide to amine via azide coupling Hydrazide, NaNO2 at −5 °C, amines Mild conditions, simple workup, high yield Multi-step, requires azide handling 63-81
Catalytic hydrogenation Pd/C, H2 Direct reduction Mixture formation, low selectivity Variable
LAH reduction Lithium aluminum hydride, reflux Strong reducing agent Over-reduction, complex mixtures Variable

Research Findings and Notes

  • The azide coupling method for functionalizing quinoline derivatives provides higher yields and milder conditions compared to traditional peptide bond formation with DCC coupling.
  • Protection of the nitrogen atom during nucleophilic additions improves stability and yield of dihydroquinoline intermediates.
  • Spectroscopic analysis (1H NMR, 15N NMR) and X-ray crystallography have been used to confirm the structure of intermediates and products, ensuring the correct substitution pattern and oxidation state.
  • Attempts to directly reduce quinoline derivatives often lead to mixtures, emphasizing the need for stepwise and controlled synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,4-dihydro-2H-quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium or platinum catalysts, hydrogen gas.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

1-ethyl-3,4-dihydro-2H-quinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Relevance Reference
1-Ethyl-3,4-dihydro-2H-quinolin-4-amine 1-Ethyl, 4-amine Moderate lipophilicity (predicted LogP ~2.5); amine for target interaction Potential CNS or antimicrobial agents
1-Butyl-N-ethyl-3,4-dihydro-2H-quinolin-4-amine 1-Butyl, N-ethyl, 4-amine Increased lipophilicity (LogP >3.0) due to butyl chain Enhanced membrane penetration
6-Ethyl-1-methyl-3,4-dihydro-2H-quinolin-4-amine 6-Ethyl, 1-methyl, 4-amine Methyl group introduces steric hindrance; LogP 2.85 Neuroprotective candidates
6-Fluoro-2-methylquinolin-4-amine 6-Fluoro, 2-methyl, 4-amine Fluorine enhances electronegativity; aromatic core Anticancer or enzyme inhibition
1-Hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine 1-Hexanoyl, 2-methyl, N-phenyl Bulky acyl and phenyl groups reduce solubility Probable kinase inhibitors

Key Insights from Comparative Analysis

Lipophilicity and Substituent Effects: The ethyl group in 1-ethyl-3,4-dihydro-2H-quinolin-4-amine provides balanced lipophilicity, whereas the butyl analog () shows higher LogP, favoring lipid-rich environments like the blood-brain barrier . Fluorinated derivatives (e.g., 6-fluoro-2-methylquinolin-4-amine) leverage halogen-induced polarity for targeted interactions, such as binding to ATP pockets in kinases .

Steric and Electronic Modifications: Methyl groups (e.g., in 6-ethyl-1-methyl-3,4-dihydro-2H-quinolin-4-amine) introduce steric constraints that may limit off-target binding, as seen in neuroprotective candidates . Bulky substituents like hexanoyl and phenyl () reduce aqueous solubility but improve selectivity for hydrophobic binding sites .

Synthetic Accessibility: Sodium cyanoborohydride-mediated reductive amination () is a common method for introducing amine groups in tetrahydroquinolines, though yields vary with substituent bulk .

Biological Activity Trends: Amine-containing tetrahydroquinolines often exhibit CNS activity due to their ability to cross the blood-brain barrier. Ethyl and methyl analogs () are prioritized in neurodegenerative disease research . Fluorinated or aromatic analogs () show promise in oncology, leveraging enhanced electronic interactions for enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-ethyl-3,4-dihydro-2H-quinolin-4-amine and its analogs?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between chlorinated quinoline precursors and ethylamine derivatives. For example, 4-chloro-3,4-dihydroquinoline intermediates react with ethylamine under reflux in ethanol or acetonitrile. Purification often employs flash chromatography (e.g., using n-hexane/ethyl acetate gradients) to isolate the product . Yield optimization may require additional washing steps with ether or methanol to precipitate impurities .

Q. How are structural and purity characteristics of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include the ethyl group’s triplet (~1.36 ppm for CH3) and quartet (~4.09 ppm for CH2) in 1^1H NMR, alongside aromatic protons in the quinoline core (6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C11H15N2: calcd. 175.1235) .
  • HPLC : Purity >95% is standard, with retention times (e.g., 3.8–4.0 min) validated using C18 columns and acetonitrile/water gradients .

Q. What biological assays are commonly used to evaluate quinolin-4-amine derivatives?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test activity against protein kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
  • Antiproliferative Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields of 1-ethyl-3,4-dihydro-2H-quinolin-4-amine be optimized for scale-up?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
  • Catalysis : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Purification : Automated flash chromatography with gradient elution reduces losses; recrystallization from ethyl acetate/methanol mixtures enhances purity .

Q. What strategies guide structure-activity relationship (SAR) studies for quinolin-4-amine derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF3) at position 6/7 to enhance kinase binding .
  • Amine Functionalization : Replace the ethyl group with cyclic amines (e.g., pyrrolidine) to modulate solubility and target affinity .
  • Bioisosteric Replacement : Substitute the quinoline core with pyrazolo[3,4-c]quinoline to improve metabolic stability .

Q. How can computational modeling predict biological targets for 1-ethyl-3,4-dihydro-2H-quinolin-4-amine?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets. Prioritize targets with docking scores ≤−8.0 kcal/mol .
  • QSAR Models : Train models on datasets of IC50 values for analogs to predict antiproliferative activity .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and toxicity .

Q. How should researchers address discrepancies in NMR or bioactivity data for quinolin-4-amine analogs?

  • Methodological Answer :

  • NMR Reanalysis : Verify solvent effects (e.g., DMSO vs. CDCl3) and compare with literature (e.g., δ 10.6 ppm for NH in DMSO ).
  • Bioactivity Validation : Replicate assays under standardized conditions (e.g., 37°C, 5% CO2) and cross-test with positive controls (e.g., imatinib for kinase inhibition) .
  • Structural Confirmation : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve stereochemical ambiguities .

Q. What experimental approaches resolve conflicting reports on antimicrobial vs. cytotoxic activity?

  • Methodological Answer :

  • Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (microbes) to differentiate targeted vs. nonspecific effects .
  • Mechanistic Studies : Perform ROS detection or DNA intercalation assays to identify primary modes of action .
  • Structural Analog Testing : Compare activity of 6-chloro or 7-methoxy derivatives to isolate substituent-specific effects .

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